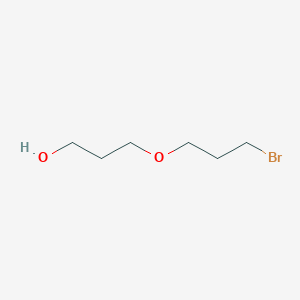
3-(3-Bromopropoxy)-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromopropoxy)-1-propanol is an organic compound with the molecular formula C6H13BrO2 It is a brominated alcohol that features a propoxy group attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropoxy)-1-propanol typically involves the reaction of 3-bromopropanol with propylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-bromopropanol attacks the epoxide ring of propylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity.
化学反応の分析
Types of Reactions
3-(3-Bromopropoxy)-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are often employed.
Major Products Formed
Oxidation: The major product is 3-(3-bromopropoxy)propanal.
Reduction: The major product is 3-(3-propoxy)propanol.
Substitution: The products vary depending on the nucleophile used, such as 3-(3-azidopropoxy)-1-propanol or 3-(3-thiocyanatopropoxy)-1-propanol.
科学的研究の応用
3-(3-Bromopropoxy)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals, such as surfactants and polymers.
作用機序
The mechanism of action of 3-(3-Bromopropoxy)-1-propanol depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, allowing nucleophilic substitution to occur. In biological systems, the compound can interact with enzymes and other proteins, potentially modifying their activity or stability.
類似化合物との比較
Similar Compounds
3-(3-Bromopropoxy)benzene: Similar in structure but with a benzene ring instead of a propanol backbone.
1-(3-Bromopropoxy)-4-chlorobenzene: Contains a chlorobenzene ring, making it more reactive in certain conditions.
(3-Bromopropoxy)methylbenzene: Features a methylbenzene group, which can influence its reactivity and applications.
Uniqueness
3-(3-Bromopropoxy)-1-propanol is unique due to its combination of a bromine atom and a propanol backbone, which provides a balance of reactivity and stability. This makes it a versatile intermediate for various chemical syntheses and industrial applications.
特性
分子式 |
C6H13BrO2 |
|---|---|
分子量 |
197.07 g/mol |
IUPAC名 |
3-(3-bromopropoxy)propan-1-ol |
InChI |
InChI=1S/C6H13BrO2/c7-3-1-5-9-6-2-4-8/h8H,1-6H2 |
InChIキー |
FZXUHLVNXIAYFS-UHFFFAOYSA-N |
正規SMILES |
C(CO)COCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)methanesulfonamide](/img/structure/B15201456.png)
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B15201460.png)

![4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine](/img/structure/B15201470.png)





![(3E,7E)-3,7-bis[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15201520.png)


![[(3aS,4R,6S,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B15201531.png)
